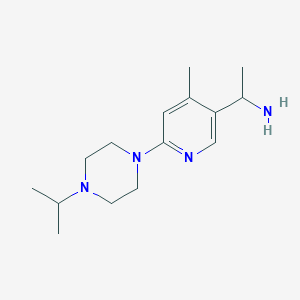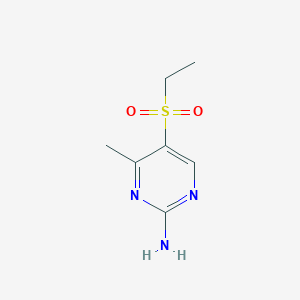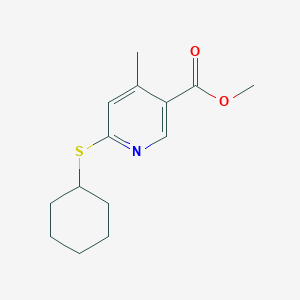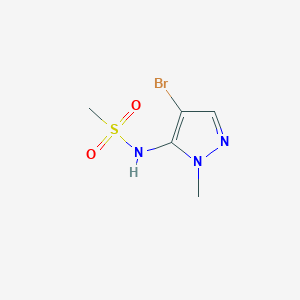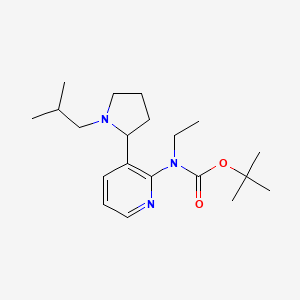
tert-Butyl ethyl(3-(1-isobutylpyrrolidin-2-yl)pyridin-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl ethyl(3-(1-isobutylpyrrolidin-2-yl)pyridin-2-yl)carbamate: is a complex organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, an ethyl group, and a pyrrolidine ring attached to a pyridine ring. It is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ethyl(3-(1-isobutylpyrrolidin-2-yl)pyridin-2-yl)carbamate typically involves multiple steps. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the pyridine ring. The tert-butyl and ethyl groups are then added through a series of reactions involving carbamate formation. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process is optimized for yield and purity, often involving purification steps such as crystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl ethyl(3-(1-isobutylpyrrolidin-2-yl)pyridin-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction may yield alkanes or amines .
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl ethyl(3-(1-isobutylpyrrolidin-2-yl)pyridin-2-yl)carbamate is used as a building block for the synthesis of more complex molecules. It is often employed in the development of new materials and catalysts .
Biology: In biological research, this compound can be used to study the interactions between small molecules and biological targets. It may also serve as a precursor for the synthesis of biologically active compounds .
Medicine: In medicine, this compound may be investigated for its potential therapeutic properties. It could be used in the development of new drugs or as a tool for studying disease mechanisms .
Industry: In industry, this compound is used in the production of various chemicals and materials. It may be employed in the manufacture of pharmaceuticals, agrochemicals, and specialty chemicals .
Mechanism of Action
The mechanism of action of tert-Butyl ethyl(3-(1-isobutylpyrrolidin-2-yl)pyridin-2-yl)carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context .
Comparison with Similar Compounds
- tert-Butyl (2-(pyrrolidin-3-yl) ethyl)carbamate
- tert-Butyl 5-tosyl-5H-pyrrolo [2,3-b]pyrazin-2-ylcarbamate
- tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl)piperidine-1-carboxylate
Uniqueness: tert-Butyl ethyl(3-(1-isobutylpyrrolidin-2-yl)pyridin-2-yl)carbamate is unique due to its specific combination of functional groups and ring structures. This uniqueness allows it to interact with a distinct set of molecular targets and exhibit specific chemical reactivity .
Properties
Molecular Formula |
C20H33N3O2 |
|---|---|
Molecular Weight |
347.5 g/mol |
IUPAC Name |
tert-butyl N-ethyl-N-[3-[1-(2-methylpropyl)pyrrolidin-2-yl]pyridin-2-yl]carbamate |
InChI |
InChI=1S/C20H33N3O2/c1-7-23(19(24)25-20(4,5)6)18-16(10-8-12-21-18)17-11-9-13-22(17)14-15(2)3/h8,10,12,15,17H,7,9,11,13-14H2,1-6H3 |
InChI Key |
NYWBWKJZSPNJBV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=C(C=CC=N1)C2CCCN2CC(C)C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






